molecular formula C14H11ClF3NO2 B600890 Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) CAS No. 1627575-36-3

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

Número de catálogo: B600890
Número CAS: 1627575-36-3
Peso molecular: 317.7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a chemical compound that arises as an impurity during the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This impurity is significant in pharmaceutical chemistry due to its potential impact on the purity, efficacy, and safety of the final drug product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. Key steps include:

    Formation of the Benzoxazinone Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pent-1-ynyl Group: This step often requires the use of alkynylation reactions, where a pent-1-yne moiety is introduced.

    Chlorination and Trifluoromethylation: These steps involve the selective introduction of chlorine and trifluoromethyl groups using specific reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this impurity is controlled to minimize its presence in the final Efavirenz product. This involves:

    Optimizing Reaction Conditions: Adjusting temperature, pressure, and reaction time to favor the formation of Efavirenz over its impurities.

    Purification Techniques: Employing advanced purification methods such as chromatography to separate and remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-1-ynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzoxazinone ring, potentially altering its structure and reactivity.

    Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidized Derivatives: Products formed from the oxidation of the pent-1-ynyl group.

    Reduced Benzoxazinones: Resulting from the reduction of the benzoxazinone ring.

    Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of Efavirenz.

    Reaction Mechanism Studies: Helps in understanding the reaction pathways and mechanisms involved in the synthesis of Efavirenz.

Biology and Medicine:

    Toxicological Studies: Investigated for its potential toxic effects to ensure the safety of Efavirenz.

    Pharmacokinetics: Studied to understand its behavior in biological systems and its impact on the pharmacokinetics of Efavirenz.

Industry:

    Quality Control: Used in the pharmaceutical industry to monitor and control the levels of impurities in drug products.

    Regulatory Compliance: Ensures that the final product meets regulatory standards for impurity levels.

Mecanismo De Acción

The mechanism of action of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural features suggest potential interactions with biological molecules, which could be explored in toxicological and pharmacological studies.

Comparación Con Compuestos Similares

    Efavirenz: The parent compound from which this impurity arises.

    Other Benzoxazinones: Compounds with similar benzoxazinone structures but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which can exhibit similar chemical properties.

Uniqueness:

    Structural Features: The combination of the pent-1-ynyl, chlorine, and trifluoromethyl groups makes this impurity unique compared to other related compounds.

    Reactivity: Its specific reactivity patterns, particularly in substitution and oxidation reactions, distinguish it from other impurities and related compounds.

This detailed article provides a comprehensive overview of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Propiedades

Número CAS

1627575-36-3

Fórmula molecular

C14H11ClF3NO2

Peso molecular

317.7

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.